molecular formula C8H6OS B1589685 Benzo[b]thiophene-7-ol CAS No. 77898-35-2

Benzo[b]thiophene-7-ol

Cat. No. B1589685
CAS RN: 77898-35-2
M. Wt: 150.2 g/mol
InChI Key: GCMUDSUJOMUXKE-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is an aromatic organic compound with a molecular formula of C8H6S . It has an odor similar to naphthalene and occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzo[b]thiophene-7-ol contains a total of 17 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 1 Thiophene .


Synthesis Analysis

A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . This synthesis involved an aryne reaction with alkynyl sulfides . The electron-deficient aryl alkynes were less reactive than their more electron-rich analogs .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-7-ol is available as a 2D Mol file or as a computed 3D SD file . It is also noted that the 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Physical And Chemical Properties Analysis

Benzo[b]thiophene has a molecular weight of 134.198 . It is an aromatic organic compound with a molecular formula of C8H6S .

Scientific Research Applications

Antifungal and Antibacterial Properties

Benzo[b]thiophene derivatives exhibit significant antifungal activity, with certain compounds showing enhanced activity against Candida albicans. Specifically, derivatives with allylamine side chains positioned at the 7th position and further substituted at the 3rd position are noted for their potent antifungal properties. This specificity in substitution pattern is crucial for their activity (Nussbaumer, Petrányi, & Stütz, 1991). Furthermore, benzo[b]thiophene molecules are highlighted for their wide spectrum of pharmacological properties, including antibacterial activities. The synthesis of new benzo[b]thiophene derivatives, such as thiadiazoles and oxadiazoles, has shown potential in antimicrobial applications (Isloor, Kalluraya, & Sridhar Pai, 2010).

Photodegradation Studies

Benzo[b]thiophene's behavior under photooxidative conditions was studied, revealing its transformation into benzo[b]thiophene-2,3-quinone in aqueous solutions, simulating environmental photooxidation processes. This transformation is pertinent to understanding the environmental fate of polycyclic aromatic sulfur heterocycles found in crude oil spills (Andersson & Bobinger, 1992).

Enhancement of Antibiotic Efficacy

Benzo[b]thiophene-2-ylboronic acid derivatives have been shown to potentiate the activity of beta-lactam antibiotics in bacteria, demonstrating their potential as resistance inhibitors. The modulation of this compound to enhance cell permeation has led to improved efficacy against resistant bacterial strains, underscoring its importance in combating antibiotic resistance (Venturelli et al., 2007).

Organic Semiconductor Applications

The synthesis of benzo[b]thiophene derivatives for use in organic field-effect transistors (OFETs) has been explored, highlighting the potential of these compounds in electronic devices. The development of benzo[b]thiophene derivatives with various substituents has contributed to the advancement of materials with high charge mobility, demonstrating their utility in the fabrication of high-performance OFETs (Ebata et al., 2007).

Safety And Hazards

When handling Benzo[b]thiophene, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed .

Future Directions

Due to the wide range of applicability, the synthesis of benzo[b]thiophene derivatives has attracted intensive research . Numerous mild and efficient approaches for the synthesis of benzo[b]thiophenes have been developed over the years . Different catalysts and substrates have been applied for benzo[b]thiophene synthesis . This review will focus on the studies in the construction of benzo[b]thiophene skeleton, which date back from 2012 .

properties

IUPAC Name

1-benzothiophen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMUDSUJOMUXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454547
Record name Benzo[b]thiophene-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-7-ol

CAS RN

77898-35-2
Record name Benzo[b]thiophene-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzothiophen-7-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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